Anthriscusin

描述

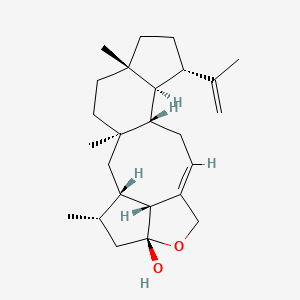

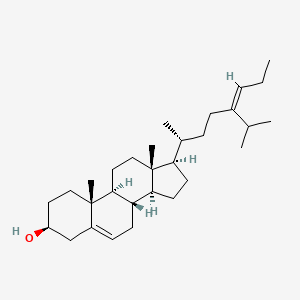

Anthriscusin is a compound found in Anthriscus sylvestris, a wild herbaceous plant common in most temperate regions . This plant has been traditionally used to treat headaches, as a tonic, as antitussive, antipyretic, analgesic, and diuretic . Anthriscusin is considered to be the plant’s most important constituent due to its pharmacological properties .

Synthesis Analysis

The synthesis of Anthriscusin involves lignan biosynthesis . Using transcriptome data of A. sylvestris, genes related to lignan biosynthesis have been identified . The expression levels of some of these genes were highest in the roots, consistent with the accumulation of deoxypodophyllotoxin .Molecular Structure Analysis

The primary chemical composition of A. sylvestris consists of phenylpropanoids, flavonoids, steroids, fatty acids, and organic acids . Deoxypodophyllotoxin, podophyllotoxin, and anhydropodorhizol are components of A. sylvestris .Chemical Reactions Analysis

A newly developed and validated reverse-phase HPLC–UV method was used to evaluate the content of 14 lignans in both aerial parts and roots of A. sylvestris . The most abundant root components were found to be deoxypodophyllotoxin, nemerosin, yatein, podophyllotoxone, guaiadequiol, and dimethylmatairesinol .科学研究应用

Antitumor and Antiproliferative Applications

Anthriscusin has been identified as a potent compound with significant antitumor and antiproliferative effects. This is primarily due to its action as a topoisomerase inhibitor, which is crucial in the replication of cancer cells. By inhibiting this enzyme, Anthriscusin can prevent the proliferation of cancer cells, making it a valuable asset in cancer research and therapy .

Antiplatelet Aggregation

In cardiovascular research, Anthriscusin has shown promise due to its antiplatelet aggregation properties. This application is particularly important in the prevention of thrombosis, which can lead to heart attacks and strokes. By preventing platelet aggregation, Anthriscusin could be used to develop medications that minimize the risk of these cardiovascular events .

Antiviral Properties

The antiviral capabilities of Anthriscusin are another area of interest. Its ability to inhibit viral replication could be harnessed in the treatment of various viral infections, offering a potential pathway for the development of new antiviral drugs .

Anti-inflammatory Activity

Anthriscusin’s anti-inflammatory activity makes it a candidate for the treatment of chronic inflammatory diseases. It could be used to alleviate symptoms in conditions such as arthritis, where inflammation plays a key role in the progression of the disease .

Insecticidal Properties

The insecticidal properties of Anthriscusin open up possibilities for its use in agricultural science. It could serve as a natural pesticide, offering an eco-friendly alternative to chemical pesticides, which are known to have harmful environmental impacts .

Analgesic Potential

As an analgesic, Anthriscusin could contribute to pain management strategies. Its ability to alleviate pain without the side effects associated with synthetic drugs could be particularly beneficial in chronic pain management .

Diuretic Effects

The diuretic effects of Anthriscusin suggest its use in treating conditions related to fluid retention. By promoting the excretion of excess fluids, it could aid in the management of edema and hypertension .

Cytostatic Agent Precursor

Anthriscusin serves as a precursor to epipodophyllotoxin , which is essential in the semisynthesis of cytostatic agents like etoposide and teniposide. These agents are used in chemotherapy regimens, highlighting Anthriscusin’s significance in the development of cancer treatments .

作用机制

Target of Action

Anthriscusin, also known as deoxypodophyllotoxin, is a bioactive compound found in Anthriscus sylvestris, a wild herbaceous plant . The primary targets of Anthriscusin are DNA topoisomerase II and various cellular proteins involved in cell proliferation . These targets play a crucial role in cell division and growth, making them key points of intervention for anti-cancer and anti-proliferative therapies .

Mode of Action

Anthriscusin interacts with its targets by binding to DNA topoisomerase II during the late S and early G2 cell cycle stages . This interaction inhibits the normal function of the enzyme, leading to DNA damage and cell death . This makes Anthriscusin effective in inhibiting the proliferation of cancer cells .

Biochemical Pathways

It is known that anthriscusin’s anti-proliferative effects are linked to its ability to inhibit dna topoisomerase ii . This inhibition disrupts the normal cell cycle, leading to cell death and preventing the proliferation of cancer cells .

Pharmacokinetics

The pharmacokinetic properties of a drug molecule are crucial in determining its bioavailability and therapeutic efficacy

Result of Action

The molecular and cellular effects of Anthriscusin’s action primarily involve the induction of cell death in proliferating cells . By inhibiting DNA topoisomerase II, Anthriscusin causes DNA damage, disrupting the cell cycle and leading to cell death . This makes it effective in inhibiting the growth of cancer cells .

Action Environment

Environmental factors can influence the action, efficacy, and stability of a compound like Anthriscusin. Factors such as soil composition, climate, and farming practices can affect the concentration of Anthriscusin in Anthriscus sylvestris plants . Additionally, the presence of other compounds in the environment can influence the absorption, distribution, metabolism, and excretion of Anthriscusin . .

未来方向

The potential of Anthriscusin as an anticancer agent has gained considerable attention and has been the subject of extensive research . Future research directions include further investigation of its anticancer properties and the identification of candidate genes associated with the biosynthesis of lignans .

属性

IUPAC Name |

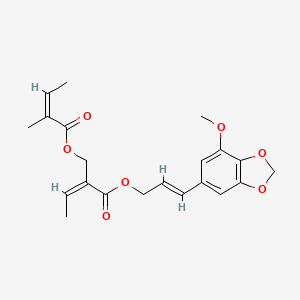

[(E)-3-(7-methoxy-1,3-benzodioxol-5-yl)prop-2-enyl] (Z)-2-[[(Z)-2-methylbut-2-enoyl]oxymethyl]but-2-enoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H24O7/c1-5-14(3)20(22)26-12-16(6-2)21(23)25-9-7-8-15-10-17(24-4)19-18(11-15)27-13-28-19/h5-8,10-11H,9,12-13H2,1-4H3/b8-7+,14-5-,16-6- | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FHPUFLKSIYHWOR-SBRHMQLSSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC=C(C)C(=O)OCC(=CC)C(=O)OCC=CC1=CC2=C(C(=C1)OC)OCO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C/C=C(/C)\C(=O)OC/C(=C/C)/C(=O)OC/C=C/C1=CC2=C(C(=C1)OC)OCO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H24O7 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

388.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

67008-16-6 | |

| Record name | Anthriscusin | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0067008166 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What is Anthriscusin and where is it found?

A1: Anthriscusin is a phenylpropanoid ester first isolated from the roots of Anthriscus sylvestris Hoffm., a plant commonly known as cow parsley or wild chervil. [, , ] This plant belongs to the Umbelliferae family and is known to contain various bioactive compounds. []

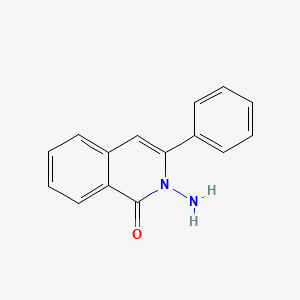

Q2: What is the chemical structure of Anthriscusin?

A2: The chemical structure of Anthriscusin was elucidated as O-[(Z)-2-angeloyloxymethyl-2-butenoyl]-3-methoxy-4, 5-methylenedioxycinnamyl alcohol. This determination was achieved through extensive spectroscopic data analysis and chemical evidence. [, ]

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![9-[(2R,4S,5S)-4-chloro-5-(chloromethyl)oxolan-2-yl]purin-6-amine](/img/structure/B1237017.png)

![6-ethyl-2-methyl-N-(phenylmethyl)-4-thieno[2,3-d]pyrimidinamine](/img/structure/B1237019.png)